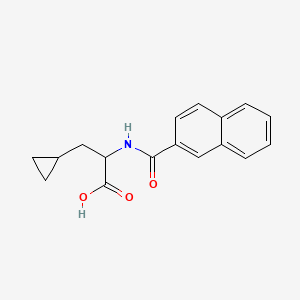![molecular formula C18H25NO3 B6665147 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665147.png)
3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a piperidine ring substituted with a 3-methylphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the 3-Methylphenyl Group: This step involves the acylation of the piperidine ring with 3-(3-methylphenyl)propanoyl chloride under basic conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a propanoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: 3-[1-[3-(3-Carboxyphenyl)propanoyl]piperidin-3-yl]propanoic acid.
Reduction: 3-[1-[3-(3-Methylphenyl)propanol]piperidin-3-yl]propanoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, potentially acting as a ligand for certain receptors or enzymes. Its structure suggests it could be explored for pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry
In the materials science field, derivatives of this compound could be used in the development of new polymers or as intermediates in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include G-protein coupled receptors (GPCRs) or ion channels, where the compound could modulate signaling pathways by binding to these proteins and altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-[1-[3-(4-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid: Similar structure but with a different position of the methyl group on the phenyl ring.
3-[1-[3-(3-Methoxyphenyl)propanoyl]piperidin-3-yl]propanoic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The unique positioning of the methyl group on the phenyl ring in 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid can influence its chemical reactivity and biological activity, distinguishing it from its analogs. This specific structure may result in different binding affinities and selectivities for biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
3-[1-[3-(3-methylphenyl)propanoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14-4-2-5-15(12-14)7-9-17(20)19-11-3-6-16(13-19)8-10-18(21)22/h2,4-5,12,16H,3,6-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGOYKMBUHJLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropyl-2-[(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid](/img/structure/B6665070.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6665080.png)
![3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665083.png)
![3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665087.png)

![3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid](/img/structure/B6665108.png)
![3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665120.png)
![3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665128.png)
![3-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B6665136.png)
![3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6665143.png)
![3-[1-(1-Methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665152.png)
![3-[1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidin-3-yl]propanoic acid](/img/structure/B6665167.png)
![3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665169.png)
![3-[1-[3-(1,3-Thiazol-4-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665173.png)
